8-(4-benzylpiperidin-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(4-benzylpiperidin-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with benzylpiperidine and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-benzylpiperidin-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Substitution Reactions: The benzylpiperidine and chlorobenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(4-benzylpiperidin-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, dimethylformamide, dimethyl sulfoxide.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-benzylpiperidin-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the chlorobenzyl group, resulting in different chemical and biological properties.
7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the benzylpiperidine group, affecting its binding affinity and activity.
Uniqueness
The presence of both benzylpiperidine and chlorobenzyl groups in 8-(4-benzylpiperidin-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione makes it unique, as it combines the properties of both substituents, leading to enhanced activity and specificity in its applications.
Properties
Molecular Formula |
C26H28ClN5O2 |
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Molecular Weight |
478.0 g/mol |
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H28ClN5O2/c1-29-23-22(24(33)30(2)26(29)34)32(17-20-8-10-21(27)11-9-20)25(28-23)31-14-12-19(13-15-31)16-18-6-4-3-5-7-18/h3-11,19H,12-17H2,1-2H3 |
InChI Key |
QVNYRQCLRLQGEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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